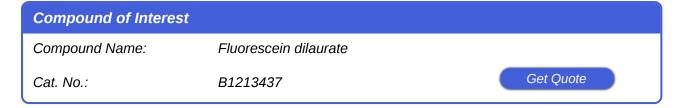


Fluorescein Dilaurate Powder: A Comprehensive Technical Guide to Safety and Handling

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and potential hazards of **Fluorescein dilaurate** powder. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to minimize risks and implement appropriate safety protocols in the laboratory. This document also includes detailed experimental protocols for common applications of **Fluorescein dilaurate**.

Chemical and Physical Properties

Fluorescein dilaurate is a derivative of fluorescein, a widely used fluorescent tracer. It is a non-fluorescent molecule that can be hydrolyzed by esterases and lipases to yield highly fluorescent fluorescein. This property makes it a valuable tool for enzymatic assays.



Property	Value	Reference
Chemical Name	3',6'-Bis[(1- oxododecyl)oxy]spiro[isobenzo furan-1(3H),9'-[9H]xanthen]-3- one	[1]
CAS Number	7308-90-9	[1]
Molecular Formula	C44H56O7	[1]
Molecular Weight	696.92 g/mol	[1]
Appearance	Powdered solid	[1]
Solubility	Soluble in Ethanol	[1]

Safety and Hazard Information

While **Fluorescein dilaurate** is generally considered to have low toxicity, appropriate safety precautions must be observed. The primary hazards are related to its powdered form, which can be inhaled, and potential irritation upon contact with skin and eyes.

Toxicological Data

Specific toxicological data for **Fluorescein dilaurate** is limited. However, data for its parent compound, fluorescein, provides a useful reference for assessing its potential acute toxicity.

Metric	Value	Species	Reference
LD50 (Oral)	4470–4738 mg/kg bw	Mouse	[2]
LD50 (Oral)	4738–6720 mg/kg bw	Rat	[2]
LC50 (Inhalation)	Not available	-	[1]

Health Effects:

• Inhalation: May cause respiratory tract irritation.[1]



- Skin Contact: May cause skin irritation.[1]
- Eye Contact: May cause eye irritation.[1]
- Ingestion: May cause nausea and vomiting.[1]

Fire and Explosion Hazard

- Flammability: May be combustible at high temperatures.[1]
- Explosion Hazard: As with many organic powders, fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.[1]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:

- Eye Protection: Safety glasses with side-shields or goggles.[3]
- Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat are essential.
 [3]
- Respiratory Protection: When handling the powder and if dust generation is likely, a NIOSHapproved respirator with a particulate filter should be used.[3]

Engineering Controls

 Work in a well-ventilated area. For procedures with a higher risk of dust or aerosol generation, a chemical fume hood should be used.[3]

Storage



- Store in a cool, dry, and well-ventilated area.[3]
- Keep containers tightly closed to prevent moisture absorption and contamination.[3]
- Protect from light.[4]
- Store away from incompatible materials such as strong oxidizing agents.[3]

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[5] For small dry spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[5] For larger spills, absorb with an inert material and place in a sealed container.
[5] All contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.[5]

Experimental Protocols

Fluorescein dilaurate is primarily used as a fluorogenic substrate to measure lipase and esterase activity. The following is a general protocol that can be adapted for specific experimental needs.

Lipase/Esterase Activity Assay

This assay is based on the enzymatic hydrolysis of the non-fluorescent **Fluorescein dilaurate** to the highly fluorescent fluorescein. The rate of fluorescein production is proportional to the enzyme activity.

Materials:

- Fluorescein dilaurate powder
- Enzyme source (e.g., purified lipase/esterase, cell lysate, tissue homogenate)
- Assay Buffer (e.g., Tris-HCl, phosphate buffer at optimal pH for the enzyme)
- Solvent for Fluorescein dilaurate (e.g., Ethanol or DMSO)
- 96-well black microplate



 Fluorometer (plate reader) with appropriate filters for fluorescein (Excitation ~490 nm, Emission ~514 nm)[6]

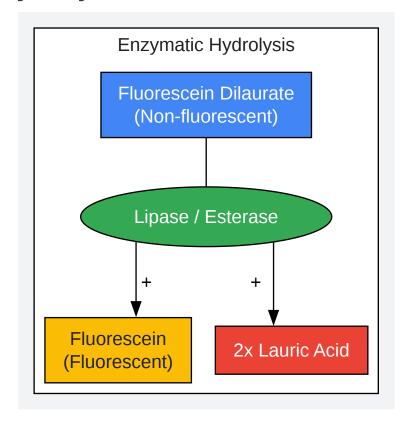
Procedure:

- Substrate Preparation: Prepare a stock solution of Fluorescein dilaurate in a suitable organic solvent (e.g., 10 mM in ethanol).
- Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low micromolar range.
- Enzyme Preparation: Prepare your enzyme sample in the assay buffer. This may involve dilution of a purified enzyme or preparation of a cell/tissue lysate.
- Assay Setup:
 - In a 96-well black microplate, add your enzyme sample to the wells.
 - Include appropriate controls:
 - Negative Control: Assay buffer without the enzyme to measure background hydrolysis of the substrate.
 - Positive Control: A known concentration of a standard lipase or esterase.
- Reaction Initiation: Add the Fluorescein dilaurate working solution to each well to start the reaction.
- Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time. Kinetic readings are recommended.
- Data Analysis: Calculate the rate of reaction (change in fluorescence per unit time) for each sample. The enzyme activity can be determined by comparing the rates to a standard curve generated with known concentrations of fluorescein.

Visualizations



Enzymatic Hydrolysis of Fluorescein Dilaurate

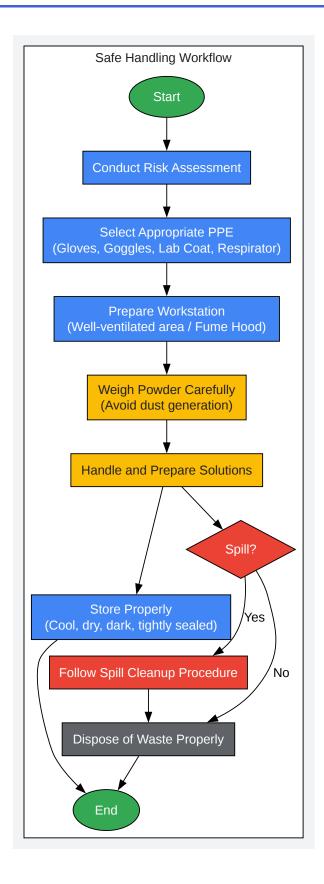


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Caption: Enzymatic conversion of non-fluorescent **Fluorescein dilaurate** to fluorescent Fluorescein.

Safe Handling Workflow for Fluorescein Dilaurate Powder



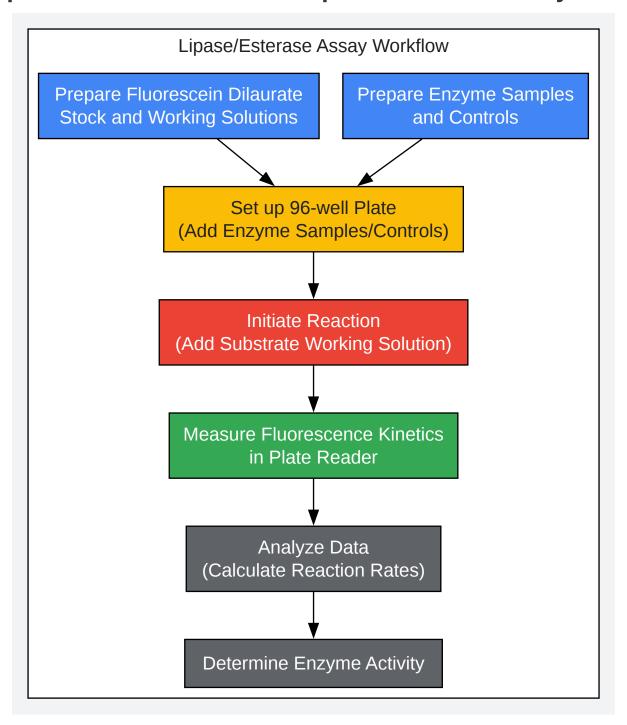


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Caption: A logical workflow for the safe handling of **Fluorescein dilaurate** powder.



Experimental Workflow for Lipase/Esterase Assay



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Caption: Step-by-step workflow for conducting a lipase/esterase activity assay.



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